Undec-4-YN-2-one
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Overview
Description
Undec-4-YN-2-one is an organic compound that belongs to the class of enynones, which are characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) conjugated with a carbonyl group (ketone)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undec-4-YN-2-one typically involves the formation of the conjugated enynone system through the construction of the carbon-carbon triple bond and the carbon-carbon double bond. One common method is the cross-coupling reaction of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually carried out under mild conditions using palladium or copper catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Undec-4-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield propargylic alcohols or alkenes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Propargylic alcohols and alkenes.
Substitution: Various substituted enynones and alcohols.
Scientific Research Applications
Undec-4-YN-2-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Undec-4-YN-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The alkyne and alkene moieties also contribute to its reactivity by undergoing cycloaddition and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid: This compound has a similar alkyne moiety but differs in having a carboxylic acid group instead of a ketone.
Undec-10-ynoic acid, hex-4-yn-3-yl ester: Similar in structure but contains an ester group.
Undec-10-ynoic acid, undec-2-en-1-yl ester: Contains both alkyne and alkene moieties but differs in the functional groups attached.
Uniqueness
Undec-4-YN-2-one is unique due to its conjugated enynone system, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
135645-94-2 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-4-yn-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-7,10H2,1-2H3 |
InChI Key |
HZNOQGVTNPYCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC(=O)C |
Origin of Product |
United States |
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